molecular formula C11H12FNO B12641601 1-(4-Fluorophenyl)-2-[(prop-2-en-1-yl)amino]ethan-1-one CAS No. 920803-96-9

1-(4-Fluorophenyl)-2-[(prop-2-en-1-yl)amino]ethan-1-one

Katalognummer: B12641601
CAS-Nummer: 920803-96-9
Molekulargewicht: 193.22 g/mol
InChI-Schlüssel: IMFQCIUEEWOWBK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Fluorophenyl)-2-[(prop-2-en-1-yl)amino]ethan-1-one is an organic compound that belongs to the class of phenylalkylamines This compound features a fluorine atom attached to the phenyl ring and an allylamine group attached to the ethanone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-2-[(prop-2-en-1-yl)amino]ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluoroacetophenone and allylamine.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Procedure: The 4-fluoroacetophenone is reacted with allylamine under reflux conditions in an appropriate solvent like ethanol or methanol. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and yield.

    Purification: Employing advanced purification methods such as crystallization or distillation to ensure high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Fluorophenyl)-2-[(prop-2-en-1-yl)amino]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenylalkylamines.

Wissenschaftliche Forschungsanwendungen

1-(4-Fluorophenyl)-2-[(prop-2-en-1-yl)amino]ethan-1-one has several scientific research applications, including:

    Medicinal Chemistry: Investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds.

    Materials Science: Studied for its potential use in the development of novel materials with unique properties.

    Biological Research: Used as a tool compound to study biological pathways and mechanisms.

Wirkmechanismus

The mechanism of action of 1-(4-Fluorophenyl)-2-[(prop-2-en-1-yl)amino]ethan-1-one involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate signaling pathways or metabolic processes, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(4-Fluorophenyl)-2-aminoethan-1-one: Lacks the allyl group, which may affect its reactivity and applications.

    1-(4-Chlorophenyl)-2-[(prop-2-en-1-yl)amino]ethan-1-one: Contains a chlorine atom instead of fluorine, which may influence its chemical properties.

Uniqueness

1-(4-Fluorophenyl)-2-[(prop-2-en-1-yl)amino]ethan-1-one is unique due to the presence of both the fluorine atom and the allylamine group, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

920803-96-9

Molekularformel

C11H12FNO

Molekulargewicht

193.22 g/mol

IUPAC-Name

1-(4-fluorophenyl)-2-(prop-2-enylamino)ethanone

InChI

InChI=1S/C11H12FNO/c1-2-7-13-8-11(14)9-3-5-10(12)6-4-9/h2-6,13H,1,7-8H2

InChI-Schlüssel

IMFQCIUEEWOWBK-UHFFFAOYSA-N

Kanonische SMILES

C=CCNCC(=O)C1=CC=C(C=C1)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.